1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
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Overview
Description
1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea typically involves the reaction of 4-ethoxyaniline with 4-sulfamoylphenylethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The presence of the thiourea group allows it to form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-N’-(4-methyl-1-piperazinyl)thiourea: .
N-(4-sulfamoylphenyl)thiourea: .
Uniqueness
1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is unique due to its combination of the ethoxyphenyl and sulfamoylphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other thiourea derivatives.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-2-23-15-7-5-14(6-8-15)20-17(24)19-12-11-13-3-9-16(10-4-13)25(18,21)22/h3-10H,2,11-12H2,1H3,(H2,18,21,22)(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNBNGUUJGJSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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